molecular formula C14H11NO2S2 B2651516 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide CAS No. 2379987-48-9

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide

Cat. No. B2651516
CAS RN: 2379987-48-9
M. Wt: 289.37
InChI Key: NLGIQCMMPNFOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide” is a complex organic compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves ring-forming multicomponent reactions . A synthetic approach towards the preparation of target compounds is based on Van Leusen reaction . By following this reaction, oxazoles containing the pertinent heterocyclic systems were obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) .


Molecular Structure Analysis

The molecular structure of “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide” is complex, involving multiple rings and functional groups . The structure includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives, including “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide”, can undergo a variety of chemical reactions. For instance, they can participate in ring-forming multicomponent reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .

Future Directions

Thiophene derivatives, including “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide”, have a wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing more efficient synthetic strategies for these compounds, exploring their potential biological activities, and designing medications with fewer adverse effects .

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-14(13-4-2-6-18-13)15-8-11-7-10(9-19-11)12-3-1-5-17-12/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGIQCMMPNFOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.